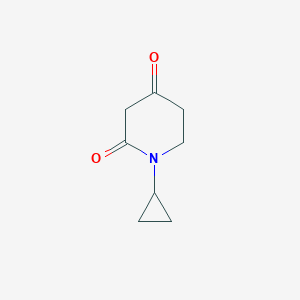

1-Cyclopropylpiperidine-2,4-dione

Beschreibung

Significance of Cyclopropyl (B3062369) Moieties in Bioactive Compounds

The cyclopropyl group is a small, rigid carbocycle that has garnered considerable attention in drug discovery. scientificupdate.com Its incorporation into molecular scaffolds can lead to a range of beneficial effects. The rigid nature of the cyclopropane (B1198618) ring can lock a molecule into a specific conformation, which can be crucial for potent and selective interaction with a biological target. researchgate.netsemanticscholar.org This conformational restriction can also minimize off-target effects.

Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or alkenes. hyphadiscovery.com Its unique electronic properties, characterized by enhanced p-character in its C-C bonds, can influence the acidity or basicity of neighboring functional groups and participate in favorable interactions with protein residues. acs.org A key advantage of the cyclopropyl moiety is its contribution to metabolic stability. The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible aliphatic systems. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites. hyphadiscovery.com The successful integration of cyclopropyl groups is evident in numerous FDA-approved drugs. scientificupdate.com

Overview of Piperidine-2,4-dione Scaffolds in Drug Discovery

The piperidine (B6355638) ring is a fundamental heterocyclic scaffold frequently found in a vast array of pharmaceuticals and natural products. nih.gov Its derivatives are integral to over twenty classes of drugs, highlighting its versatility and importance in medicinal chemistry. nih.govresearchgate.netdoaj.org The piperidine-2,4-dione substructure, in particular, represents a valuable platform for the development of new therapeutic agents. researchgate.netrsc.org

This dione (B5365651) system possesses a unique reactivity profile and structural characteristics that make it a versatile building block for constructing more complex, functionalized piperidine-based molecules. rsc.org The presence of the two carbonyl groups offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. The piperidine-2,4-dione core has been investigated for its potential in a variety of therapeutic areas, and its derivatives have shown promise as biologically active compounds. researchgate.net For instance, related dione-containing structures like thiazolidine-2,4-diones have been explored for their potential as inhibitors of various enzymes and have been incorporated into hybrids with other pharmacophores to target conditions such as neurological diseases and mycobacterial infections. nih.govnih.gov

Rationale for Researching 1-Cyclopropylpiperidine-2,4-dione

The rationale for investigating this compound stems from the synergistic potential of combining the advantageous properties of both the cyclopropyl moiety and the piperidine-2,4-dione scaffold. The introduction of a cyclopropyl group at the N1 position of the piperidine-2,4-dione core is a strategic design element aimed at exploring novel chemical space and potentially unlocking new biological activities.

The primary motivations for this research include:

Enhanced Biological Activity and Selectivity: The conformational constraint imposed by the N-cyclopropyl group could orient the substituents on the piperidine-2,4-dione ring in a manner that enhances binding to a specific biological target, thereby increasing potency and selectivity.

Improved Pharmacokinetic Properties: The metabolic stability often conferred by the cyclopropyl group could lead to a more favorable pharmacokinetic profile for the resulting molecule, including resistance to N-dealkylation, a common metabolic pathway for N-substituted piperidines.

Novelty and Patentability: The creation of this compound and its derivatives represents an opportunity to generate novel chemical entities with unique biological profiles, which is a key aspect of drug discovery and development.

The exploration of this specific compound allows researchers to systematically study the impact of the N-cyclopropyl substitution on the chemical and biological properties of the piperidine-2,4-dione system.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZVZBJSNHSOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropylpiperidine 2,4 Dione

Strategies for the De Novo Synthesis of the 1-Cyclopropylpiperidine-2,4-dione Core

The construction of the this compound nucleus can be approached in a retrosynthetic manner, dissecting the molecule into the piperidine-2,4-dione heterocyclic core and the N-cyclopropyl substituent. The synthesis, therefore, involves the formation of the piperidine (B6355638) ring system followed by or preceded by the introduction of the cyclopropyl (B3062369) group.

Cyclization Reactions for Piperidine-2,4-dione Formation

A prominent and flexible method for the synthesis of the piperidine-2,4-dione core is the Dieckmann cyclization. core.ac.ukresearchgate.net This intramolecular condensation of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings. The general approach involves the preparation of a β-amino diester precursor, which then undergoes ring closure.

The synthesis can commence from a suitable β-keto ester, which is converted to a β-amino ester. Acylation of this β-amino ester with a malonyl ester derivative furnishes the key diester precursor. Subsequent treatment with a base, such as sodium methoxide, induces the intramolecular cyclization to yield a 3-alkoxycarbonylpiperidine-2,4-dione intermediate. Acid-catalyzed hydrolysis and decarboxylation of this intermediate then afford the desired piperidine-2,4-dione. core.ac.uk A variety of substituents can be introduced at different positions of the ring by selecting appropriately substituted starting materials. researchgate.net

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of β-amino ester | Reductive amination of a β-keto ester | Substituted β-amino ester |

| 2 | Acylation | Methyl malonyl chloride, Et3N | N-acylated β-amino diester |

| 3 | Dieckmann Cyclization | Sodium methoxide in methanol, reflux | 3-Methoxycarbonylpiperidine-2,4-dione |

| 4 | Hydrolysis & Decarboxylation | Dilute HCl, reflux or wet acetonitrile, reflux | Piperidine-2,4-dione |

Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group onto the nitrogen atom of the piperidine-2,4-dione can be achieved through N-cyclopropylation. Copper-mediated N-cyclopropylation of amides and related compounds using cyclopropylboronic acid has been demonstrated as an effective method. rsc.org This reaction typically proceeds in the presence of a copper(II) acetate catalyst and a base, under an air atmosphere.

Alternatively, the cyclopropylamine moiety can be incorporated prior to the cyclization reaction. This would involve starting with cyclopropylamine and building the rest of the molecule before the final ring-closing step.

| Method | Cyclopropyl Source | Catalyst/Reagents | Substrate |

| Copper-mediated N-cyclopropylation | Cyclopropylboronic acid | Cu(OAc)2, 2,2′-bipyridine, Na2CO3 | Piperidine-2,4-dione |

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for further functionalization. The primary sites for electrophilic and nucleophilic attack are the C3 methylene group, situated between two carbonyls, and the carbonyl groups themselves.

Regioselective Bromination and Alkylation Strategies

The C3 position of the piperidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic substitution.

Regioselective Bromination: While specific studies on the bromination of this compound are not extensively documented, general principles of organic chemistry suggest that regioselective bromination at the C3 position should be achievable. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a base could potentially lead to the formation of 3-bromo-1-cyclopropylpiperidine-2,4-dione. The reaction conditions would need to be carefully controlled to avoid over-bromination or side reactions. Electrophilic aromatic bromination strategies, though not directly applicable, provide insights into controlling regioselectivity through the choice of brominating agent and reaction conditions. nih.gov

Alkylation Strategies: The acidic nature of the C3 protons allows for deprotonation with a suitable base to form an enolate, which can then act as a nucleophile in alkylation reactions. The regioselective alkylation at the C3 position of piperidine derivatives has been reported. odu.edu By treating this compound with a base like lithium diisopropylamide (LDA) or sodium hydride, a nucleophilic enolate can be generated. This enolate can then be reacted with a variety of alkyl halides to introduce substituents at the C3 position. It has been noted that in some piperidine-2,4-dione systems, alkylation can lead to 3,3-disubstituted products, even when using a single equivalent of the alkylating agent. core.ac.uk

| Reaction | Reagent | Position of Functionalization | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1-cyclopropylpiperidine-2,4-dione |

| Alkylation | Alkyl halide in the presence of a base (e.g., LDA) | C3 | 3-Alkyl-1-cyclopropylpiperidine-2,4-dione |

Acylation and Other Carbonyl Reactivity

Acylation: Similar to alkylation, the enolate generated at the C3 position can undergo acylation. Reaction of the enolate with acyl chlorides or anhydrides would introduce an acyl group at the C3 position, leading to the formation of 3-acyl-1-cyclopropylpiperidine-2,4-diones. The synthesis of 4-acylated piperidine-2,4-diones has been described, suggesting the feasibility of such transformations. core.ac.uk

Carbonyl Reactivity: The two carbonyl groups at the C2 and C4 positions exhibit typical ketone and amide reactivity. They can be subject to nucleophilic attack, although the amide carbonyl at C2 is generally less reactive than the ketone carbonyl at C4. Reduction of the carbonyl groups, for instance with sodium borohydride or lithium aluminum hydride, could lead to the formation of the corresponding hydroxy- or dihydroxy-piperidines. The specific regioselectivity of such reductions would depend on the steric and electronic environment around each carbonyl group.

Amide Bond Formation and Nitrogen Derivatization

Amide Bond Formation: The piperidine-2,4-dione ring can potentially be opened via hydrolysis of the amide bond under acidic or basic conditions. The resulting δ-amino-γ-keto acid could then be utilized in subsequent amide bond forming reactions with other amines or amino acids, employing standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). core.ac.ukfishersci.co.uk This would represent a ring-opening/functionalization strategy.

Nitrogen Derivatization: The nitrogen atom in this compound is already substituted with a cyclopropyl group. Further derivatization at this position is generally not feasible without cleavage of the N-cyclopropyl bond. However, reactions involving the piperidine ring that maintain the integrity of the N-cyclopropyl group are the primary focus of derivatization for this specific compound.

Stereoselective Synthesis and Chiral Resolution

The creation of enantiomerically pure this compound is crucial for understanding its pharmacological activity, as different enantiomers of a chiral molecule often exhibit distinct biological effects. Stereoselective synthesis aims to directly produce a single enantiomer, while chiral resolution involves the separation of a racemic mixture.

Stereoselective Synthesis:

Asymmetric synthesis of piperidine derivatives has been achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis. core.ac.uk For the synthesis of substituted piperidine-2,4-diones, an enantioselective route based on a regioselective Dieckmann cyclization has been reported. core.ac.uk This methodology could potentially be adapted for this compound. The general approach involves the use of a chiral auxiliary, such as (S)-N-(α-methylbenzyl)allylamine, which directs the stereochemical outcome of the reaction. The subsequent cyclization and removal of the chiral auxiliary would yield the enantiomerically enriched piperidine-2,4-dione.

Another potential strategy involves the asymmetric hydrogenation of a suitable unsaturated precursor. nih.gov For instance, a prochiral dihydropyridinedione could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to introduce the desired stereocenter.

A hypothetical stereoselective synthesis of (R)- or (S)-1-cyclopropylpiperidine-2,4-dione could be envisioned as outlined in the following table, based on analogous transformations.

Table 1: Proposed Stereoselective Synthesis Strategies

| Step | Reaction | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Conjugate Addition | Cyclopropylamine, suitable acrylate derivative, chiral catalyst (e.g., a chiral amine) | Chiral β-amino ester |

| 2 | Acylation | Malonyl chloride derivative | N-acylated β-amino ester |

Chiral Resolution:

Formation of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent affords the individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov Various chiral columns are commercially available that can be screened for their ability to resolve the enantiomers of this compound. This method is often used for both analytical and preparative scale separations. mdpi.com

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For a dione (B5365651) compound, a hydrolase could potentially be used to selectively hydrolyze an ester precursor of one enantiomer.

The choice of resolution method depends on factors such as the scale of the separation, the properties of the compound, and the availability of resources.

Table 2: Chiral Resolution Techniques for Piperidine Derivatives

| Method | Principle | Typical Reagents/Conditions | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral acids (e.g., tartaric acid, mandelic acid) or bases | Scalable, well-established technique |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral columns (e.g., cellulose or amylose-based) | High resolution, applicable to a wide range of compounds |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com For the synthesis of this compound, several green chemistry strategies can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

Alternative Solvents:

Traditional organic syntheses often employ volatile and toxic organic solvents. The use of greener alternatives is a key aspect of green chemistry. For piperidine synthesis, water has been explored as a reaction medium. ajchem-a.com Water is non-toxic, non-flammable, and readily available. One-pot multi-component reactions in water can provide an efficient and environmentally friendly route to highly substituted piperidines.

Catalyst-Free and Solvent-Free Reactions:

Developing synthetic routes that avoid the use of catalysts, especially those based on heavy metals, is highly desirable. Catalyst-free and solvent-free reactions, often promoted by microwave irradiation or grinding, can lead to significant reductions in waste and energy consumption. evitachem.com A one-pot, three-component condensation reaction in water under reflux conditions has been reported for the synthesis of piperidine derivatives without the need for a catalyst. ajchem-a.com

Atom Economy:

Synthetic methods with high atom economy, where most of the atoms from the starting materials are incorporated into the final product, are preferred. Multi-component reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high efficiency.

Table 3: Green Chemistry Strategies for Piperidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water as a reaction medium | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis, solvent-free grinding | Faster reaction times, lower energy consumption |

| Catalysis | Use of heterogeneous or recyclable catalysts | Easier separation and reuse of the catalyst, reduced waste |

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound can be achieved in a more efficient, enantiomerically pure, and environmentally responsible manner.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features of 1-Cyclopropylpiperidine-2,4-dione Analogs

A pharmacophore model for this compound analogs would hypothetically consist of several key features derived from its core structure. These would likely include:

Hydrogen Bond Acceptors: The two carbonyl groups at positions 2 and 4 of the piperidine (B6355638) ring are prominent hydrogen bond acceptors. Their spatial orientation is crucial for potential interactions with biological targets.

Hydrophobic/Alicyclic Feature: The N-cyclopropyl group introduces a distinct, rigid, and lipophilic feature. This group can engage in van der Waals interactions or fit into specific hydrophobic pockets of a receptor.

Potential for Further Substitution: The piperidine ring offers multiple positions (e.g., C-3, C-5, C-6) for substitution, allowing for the introduction of additional pharmacophoric features to modulate activity, selectivity, and pharmacokinetic properties.

Without experimental data, any pharmacophore model remains speculative. However, these fundamental features would form the basis for initial virtual screening and analog design.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound would be highly dependent on the nature and position of any substituents.

The N-substituent is a critical determinant of the biological activity of many piperidine-based compounds. In the case of this compound, the cyclopropyl (B3062369) group is of particular interest. The size, shape, and lipophilicity of the N-substituent can influence receptor binding, membrane permeability, and metabolic stability. For instance, replacing the cyclopropyl group with other alkyl, aryl, or heterocyclic moieties would be expected to significantly alter the compound's biological profile. A systematic exploration of various N-substituents would be the first step in any SAR study.

Modifications to the piperidine ring itself would provide another avenue for optimizing biological activity. Introducing substituents at the C-3, C-5, or C-6 positions could lead to:

Enhanced Potency: By introducing groups that can form additional favorable interactions with the target.

Improved Selectivity: By designing substituents that exploit differences in the binding sites of related targets.

Modified Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic pathways.

The stereochemistry of these substituents would also be a critical factor, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms.

The cyclopropyl group is a unique structural motif in medicinal chemistry, often referred to as a "bioisostere" of a vinyl or isopropyl group, but with distinct conformational and electronic properties. Its inclusion can have several positive impacts on a drug candidate nih.govresearchgate.net:

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the N-substituent in a specific orientation, which may be favorable for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity nih.gov.

Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains hyphadiscovery.com. This can lead to an improved pharmacokinetic profile.

Modulation of Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

The table below illustrates the general contributions of a cyclopropyl group in drug design.

| Property | Contribution of the Cyclopropyl Group |

| Conformation | Provides rigidity, restricts rotation. |

| Metabolism | Often increases metabolic stability. |

| Lipophilicity | Increases lipophilicity. |

| Binding | Can fit into specific hydrophobic pockets. |

Rational Design Principles for Optimized Analogs

Based on the hypothetical pharmacophoric features and the anticipated impact of substituents, a rational design strategy for optimizing analogs of this compound would involve:

Core Scaffold Hopping and Modification: Exploring alternative heterocyclic cores while retaining the key pharmacophoric elements of the piperidine-2,4-dione.

Systematic N-Substituent Variation: Synthesizing a library of analogs with diverse N-substituents to probe the requirements of the N-binding pocket.

Piperidine Ring Decoration: Introducing a variety of substituents at different positions on the piperidine ring with controlled stereochemistry.

Computational Modeling: Utilizing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of new analogs and predict their biological activity.

The following table outlines a potential rational design workflow.

| Step | Action | Rationale |

| 1 | Define target and initial hit (this compound) | Establish a starting point for optimization. |

| 2 | Develop a hypothetical pharmacophore model | Guide the design of new analogs. |

| 3 | Synthesize and test a focused library of analogs | Generate initial SAR data. |

| 4 | Analyze SAR and refine the pharmacophore model | Improve the predictive power of the model. |

| 5 | Design and synthesize next-generation analogs | Optimize for potency, selectivity, and ADME properties. |

Biological Activity and Mechanistic Investigations

Evaluation of 1-Cyclopropylpiperidine-2,4-dione and its Derivatives in Various Biological Assays

No studies detailing the synthesis or evaluation of this compound in any biological assays were found in the public domain.

Exploration of Potential Therapeutic Applications

Due to the absence of primary research, any exploration of therapeutic applications remains speculative. There is no available data to support the specific applications outlined below.

Neuropharmacological Activities

No evidence was found to link this compound to any neuropharmacological activity. While other distinct piperidine (B6355638) derivatives have been investigated for their effects on the central nervous system, this specific compound is not mentioned in that body of work.

Modulation of Metabotropic Glutamate Receptors (mGlu5)

There is no available literature describing the interaction of this compound with mGlu5 receptors. Research has been published on 4-aryl piperidine amides as positive allosteric modulators of mGluR5, but these compounds are structurally different from this compound. nih.gov

Interaction with NMDA Receptor Function

No studies were identified that investigate the effect of this compound on NMDA receptor function. Certain piperidine derivatives, such as cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids, have been developed as NMDA receptor antagonists, but these are not analogs of this compound. nih.govgoogle.com

Antimicrobial Potential

There are no published studies evaluating the antimicrobial properties of this compound. While various other piperidine derivatives have been synthesized and tested for antibacterial and antifungal activity, this specific molecule is not among them. biointerfaceresearch.combiomedpharmajournal.orgresearchgate.netacademicjournals.org

Antibacterial Efficacy

There are no studies available that have evaluated the antibacterial efficacy of this compound. Research on other piperidine derivatives has shown varied antibacterial effects, but these findings cannot be specifically attributed to the cyclopropyl-substituted dione (B5365651). ijnrd.orgbiomedpharmajournal.org

Antifungal Efficacy

The antifungal properties of this compound have not been reported in any scientific studies. While some piperidin-4-one derivatives have been investigated as potential antifungal agents, data for this specific compound is absent. biomedpharmajournal.org

Antimycobacterial Activity

There is no available research on the antimycobacterial activity of this compound.

Anticancer Research

No in vitro or in vivo studies on the anticancer potential of this compound have been published. The piperidine scaffold is present in some anticancer agents, and various derivatives of piperidine-2,6-dione have been synthesized and evaluated, but no such research exists for the 2,4-dione with a 1-cyclopropyl substitution. researchgate.netnih.gov

Metabolic Pathway Modulation (e.g., related to dione functionalities in other systems)

There is no information regarding the effect of this compound on any metabolic pathways. The metabolism and enzymatic interactions of this specific compound have not been a subject of published research.

Other Pharmacological Activities (e.g., related to SSAO/VAP-1 inhibition)

There are no published reports on any other pharmacological activities of this compound, including any potential inhibitory effects on enzymes such as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Vascular Adhesion Protein-1 (VAP-1).

Investigation of Molecular Mechanisms of Action

The primary mechanism of action investigated for this Alogliptin analogue is the inhibition of the DPP-4 enzyme. beilstein-journals.orgnih.gov DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.

Receptor Binding Studies

Specific receptor binding affinity data for this novel Alogliptin analogue are not detailed in the available literature. However, the design of the molecule, based on the structure of Alogliptin, suggests that it is intended to bind to the active site of the DPP-4 enzyme. beilstein-journals.orgnih.gov Alogliptin itself is a potent inhibitor with a high affinity for DPP-4, exhibiting an IC50 value of less than 10 nM and over 10,000-fold selectivity against related enzymes like DPP-8 and DPP-9. beilstein-journals.orgnih.gov The rationale for synthesizing the spirocyclopropyl analogue was to explore how structural modifications to the piperidine moiety would affect its interaction with the DPP-4 enzyme. beilstein-journals.orgnih.gov It was hypothesized that the orientation of the aminopiperidine part of the molecule is crucial for forming an effective salt bridge with key amino acid residues (Glu205/Glu206) in the active site of DPP-4. nih.gov

Enzyme Inhibition Assays

In vitro studies have confirmed that the novel Alogliptin analogue containing the spirocyclopropylpiperidine-2,4-dione scaffold does inhibit the DPP-4 enzyme. nih.gov While the compound demonstrated significant inhibition, it was found to be less potent than Alogliptin. nih.gov The available literature does not provide specific IC50 values from these enzyme inhibition assays. The reduced potency might be due to a perturbation in the required orientation of the aminopiperidine motif for optimal binding to the enzyme's active site. nih.gov

| Compound | Target Enzyme | Result |

| Alogliptin Analogue | DPP-4 | Significant Inhibition (Less potent than Alogliptin) |

| Alogliptin | DPP-4 | IC50 < 10 nM |

Cellular Pathway Modulation

The primary cellular pathway modulated by the inhibition of DPP-4 is the incretin pathway. By preventing the degradation of GLP-1, DPP-4 inhibitors enhance downstream signaling through the GLP-1 receptor. nih.gov This leads to:

Increased Insulin Secretion: Activation of the GLP-1 receptor in pancreatic β-cells stimulates insulin synthesis and release.

Suppressed Glucagon Secretion: GLP-1 receptor activation in pancreatic α-cells inhibits the release of glucagon.

Beyond the incretin pathway, DPP-4 inhibitors have been shown to modulate other cellular processes, although specific studies on the spirocyclopropyl analogue are lacking. General effects of DPP-4 inhibition include the modulation of inflammatory and fibrotic pathways. nih.govmdpi.com For instance, DPP-4 inhibitors have been observed to attenuate renal tubulointerstitial fibrosis by inhibiting signaling pathways such as the Wnt/β-catenin and TGF-β/Smad pathways. mdpi.com They may also exert anti-inflammatory effects by reducing macrophage infiltration. mdpi.com

| Pathway | General Effect of DPP-4 Inhibition |

| Incretin Pathway | Enhanced GLP-1 signaling, leading to increased insulin and decreased glucagon secretion |

| Wnt/β-catenin Signaling | Inhibition, leading to reduced fibrosis |

| TGF-β/Smad Pathway | Inhibition, leading to reduced fibrosis |

| NF-κB Signaling | Attenuation, leading to reduced inflammation |

Computational Chemistry and in Silico Approaches

Molecular Docking Studies of 1-Cyclopropylpiperidine-2,4-dione and Analogs

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes of ligands to their protein targets.

Ligand-Protein Interaction Analysis

Studies on analogs of this compound, such as those containing a quinolone scaffold, have utilized molecular docking to elucidate their binding interactions with protein receptors. For instance, docking studies of certain quinolone derivatives with topoisomerase II DNA gyrase have been performed to understand their antibacterial activity. This analysis helps in identifying key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

Binding Energy Calculations

Molecular Dynamics Simulations to Assess Ligand-Target Stability

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. These simulations can reveal conformational changes and the persistence of key interactions identified in docking studies.

Research on related diketopiperazine and imidazolidine-2,4-dione derivatives has demonstrated the utility of MD simulations. nih.govnih.gov For instance, MD simulations of imidazolidine-2,4-dione derivatives as PTP1B inhibitors have shown that the catalytic region of the PTP1B protein remains stable, which is a crucial factor for its function. nih.gov Such simulations are vital for confirming the stability of ligand-target complexes and guiding the design of more effective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Calculation and Selection

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A wide array of descriptors can be calculated, including constitutional, topological, geometric, and electronic descriptors. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like partial least squares (PLS) to avoid overfitting and build a robust model. For example, in a QSAR study of 4-phenylpiperidine (B165713) derivatives, four molecular descriptors were selected from an initial pool of 292.

Model Development and Validation

Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed, including multiple linear regression (MLR) and neural networks. The predictive power and robustness of the developed QSAR model are then rigorously validated using both internal and external validation techniques. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a 3D-QSAR study on imidazolidine-2,4-dione derivatives resulted in a highly predictive CoMSIA model that could be used for the molecular design of novel derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The success of a potential drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic and safety profile. ADMET properties, which encompass absorption, distribution, metabolism, excretion, and toxicity, are critical determinants of a compound's viability. In silico ADMET prediction models utilize a compound's structure to forecast these properties, thereby guiding the early stages of drug discovery and development. While specific, experimentally validated ADMET data for this compound is not extensively available in public literature, computational tools can provide valuable predictive insights.

These predictions are typically generated using a variety of computational models, including quantitative structure-activity relationship (QSAR) models, which are built on data from large sets of known compounds. For a molecule like this compound, a range of ADMET parameters can be estimated.

Table 1: Predicted Physicochemical Properties and ADMET Parameters for this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Molecular Weight | 153.18 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (Octanol/Water) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suitable for membrane permeability |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | Favorable for oral absorption (Lipinski's Rule of Five) |

| Polar Surface Area (PSA) | ~46.6 Ų | Suggests good intestinal absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely low to moderate | The presence of polar ketone groups may limit penetration into the CNS. |

| Plasma Protein Binding | Moderate | Predictions would depend on the specific models used. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) would need to be assessed via specific prediction models. | The piperidine (B6355638) and cyclopropyl (B3062369) rings may be sites for metabolic modification. |

| Excretion | ||

| Route of Elimination | Primarily renal | Predicted based on its moderate polarity. |

| Toxicity | ||

| hERG Inhibition | Low to moderate risk | The potential for cardiac toxicity would require specific in silico modeling. |

| Ames Mutagenicity | Likely negative | Generally, such scaffolds are not associated with mutagenicity. |

| Hepatotoxicity | Low to moderate risk | Predictions would be based on structural alerts and comparison to known hepatotoxic compounds. |

Note: The values in this table are illustrative and based on general predictions for similar chemical structures. Specific values would be generated using specialized ADMET prediction software.

The piperidine-2,4-dione scaffold is a recurring motif in medicinal chemistry, and computational studies on its derivatives provide a framework for understanding the likely ADMET profile of this compound. For instance, in silico ADMET studies on various piperidine derivatives have been conducted to assess their drug-likeness and potential for oral bioavailability nih.govrsc.org. These studies often evaluate parameters in line with Lipinski's Rule of Five and Veber's rules to predict favorable pharmacokinetic properties rsc.org.

De Novo Drug Design and Virtual Screening

The piperidine-2,4-dione core is recognized as a valuable scaffold in modern drug development due to its structural features and synthetic accessibility researchgate.netrsc.org. Computational techniques like de novo drug design and virtual screening are pivotal in leveraging such scaffolds to identify novel bioactive compounds.

De Novo Drug Design involves the computational generation of novel molecular structures with a high probability of binding to a specific biological target. The this compound structure could serve as a fragment or starting point in a de novo design workflow. Algorithms could build upon this core, adding functional groups to optimize interactions with a target's binding site.

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme nih.gov. While there is no specific mention in the available literature of this compound being a hit in a virtual screening campaign, its structural characteristics make it a candidate for inclusion in screening libraries.

The process of virtual screening typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from a protein data bank.

Library Preparation: A library of small molecules, which could include this compound and its analogs, is prepared for docking.

Molecular Docking: The small molecules are computationally "docked" into the binding site of the target protein. Docking algorithms calculate the binding affinity and pose of each molecule.

Hit Identification and Prioritization: Compounds with the best-predicted binding energies and favorable interactions are selected as "hits" for further experimental validation.

Studies have demonstrated the successful application of virtual screening to identify novel inhibitors based on various heterocyclic scaffolds nih.govresearchgate.net. For example, virtual screening has been used to identify potential inhibitors for targets such as dipeptidyl peptidase IV and 4-hydroxyphenylpyruvate dioxygenase rsc.orgnih.gov. The piperidine-2,4-dione moiety, due to its chemical nature, can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for targeting a range of biological macromolecules.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic methods are indispensable for determining the molecular structure of 1-Cyclopropylpiperidine-2,4-dione. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the piperidine-2,4-dione ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. The cyclopropyl protons typically appear in the upfield region, while the protons on the piperidine (B6355638) ring adjacent to the carbonyl groups and the nitrogen atom will be shifted downfield.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet | |

| Cyclopropyl-CH₂ | 0.6 - 1.0 | Multiplet | |

| Piperidine-CH₂ (C3) | 2.8 - 3.2 | Triplet | 6-8 |

| Piperidine-CH₂ (C5) | 2.5 - 2.9 | Multiplet | |

| Piperidine-CH₂ (C6) | 3.5 - 3.9 | Triplet | 6-8 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the dione (B5365651) system are expected to have the most downfield chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C2) | 165 - 175 |

| Carbonyl (C4) | 200 - 210 |

| Piperidine-CH₂ (C3) | 35 - 45 |

| Piperidine-CH (C5) | 25 - 35 |

| Piperidine-CH₂ (C6) | 45 - 55 |

| Cyclopropyl-CH | 20 - 30 |

| Cyclopropyl-CH₂ | 5 - 15 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as a protonated molecule [M+H]⁺ in the positive ion mode. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification and quantification. The purity of a sample can be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

A typical HPLC method for a compound like this compound might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will absorb UV light.

Derivatization Strategies for Enhanced Analysis

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization of this compound may be necessary to improve its volatility and thermal stability. Derivatization involves chemically modifying the analyte to make it more amenable to a specific analytical method.

Common derivatization strategies for compounds containing amine functionalities, even though the nitrogen in this compound is part of an amide-like structure, can sometimes be adapted. However, for a dione, derivatization might target the enolizable protons or the carbonyl groups.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility for GC analysis.

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can react with the N-H group (if present after enolization) or other reactive sites to form more stable and volatile derivatives.

Future Directions and Translational Prospects

Development of Novel Analogs with Enhanced Potency and Selectivity

The development of novel analogs of 1-Cyclopropylpiperidine-2,4-dione is a key strategy to optimize its therapeutic potential. The core piperidine-2,4-dione structure serves as a versatile platform for chemical modification. rsc.org Researchers are exploring the introduction of various substituents at the 3, 5, and 6 positions of the piperidine (B6355638) ring to enhance potency and selectivity for specific biological targets.

Strategies for analog development often involve computational modeling and quantitative structure-activity relationship (QSAR) studies to predict how structural modifications will influence biological activity. clinmedkaz.org For instance, the introduction of aryl groups or other heterocyclic moieties can significantly impact receptor binding or enzyme inhibition. The primary goals of these synthetic efforts are to:

Increase Potency: To achieve the desired therapeutic effect at lower concentrations, thereby minimizing potential off-target effects.

Enhance Selectivity: To ensure the compound interacts specifically with the intended biological target, reducing the risk of unwanted side effects.

Improve Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and duration of action.

The synthesis of such analogs often relies on established methods for constructing piperidine-2,4-dione azaheterocycles, which can involve both traditional carbonyl compound transformations and novel anionic enolate rearrangements. rsc.org

Combination Therapies Involving this compound Derivatives

The potential of this compound derivatives in combination with existing therapeutic agents is a promising area of investigation, particularly in the context of complex diseases like cancer. The rationale behind combination therapy is to target multiple signaling pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents. nih.gov

For example, piperidine derivatives have shown potential in anticancer applications by modulating key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt. nih.gov In a combination regimen, a this compound derivative could be paired with a conventional chemotherapeutic agent. The piperidine derivative might act to sensitize cancer cells to the cytotoxic effects of the traditional drug or inhibit pathways that contribute to drug resistance.

Future research will likely focus on identifying the most effective combination partners for this compound derivatives and elucidating the molecular mechanisms underlying their synergistic interactions.

Exploration of New Biological Targets

The piperidine scaffold is a common feature in a wide range of pharmaceuticals, suggesting its ability to interact with diverse biological targets. nih.gov While the specific targets of this compound are still under investigation, the broader class of piperidine derivatives has been shown to interact with various enzymes, receptors, and ion channels. clinmedkaz.org

Enzymes: Piperidine derivatives have been explored as inhibitors of enzymes such as dihydroorotase and carbonic anhydrases, which are implicated in cancer and other diseases. researchgate.net

Receptors: The piperidine moiety is a key component of many ligands for G protein-coupled receptors (GPCRs) and other receptor families.

Ion Channels: Modulation of ion channel activity is another potential mechanism of action for piperidine-containing compounds.

In silico prediction tools are being utilized to identify potential biological targets for new piperidine derivatives based on their structural features. clinmedkaz.org This computational approach can help to prioritize experimental studies and accelerate the discovery of new therapeutic applications for compounds like this compound. The unique conformational constraints imposed by the cyclopropyl (B3062369) group may lead to novel selectivities for previously unexplored targets.

Challenges and Opportunities in the Clinical Translation of this compound Research

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound and its derivatives, these hurdles will likely include:

Synthesis and Scalability: While methods for synthesizing piperidine-2,4-diones exist, achieving stereoselectivity and regioselectivity in substituted analogs can be challenging and may require the development of novel synthetic routes that are amenable to large-scale production. mdpi.com

Pharmacokinetics and Toxicology: Ensuring that the compounds have favorable ADME properties and an acceptable safety profile is paramount. Issues such as poor solubility or metabolic instability can hinder clinical development. nih.gov

Target Identification and Validation: For novel compounds, unequivocally identifying the biological target and validating its role in the disease of interest is a critical and often complex process.

Despite these challenges, the opportunities presented by the piperidine-2,4-dione scaffold are significant. The structural versatility of this class of compounds offers the potential to develop highly potent and selective therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders. researchgate.netnih.gov The ability to fine-tune the pharmacological properties through chemical modification provides a powerful tool for overcoming the obstacles encountered during drug development. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will be essential to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-Cyclopropylpiperidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : Piperidine derivatives like this compound are typically synthesized via cyclization reactions or functionalization of pre-existing piperidine scaffolds. For example, intramolecular cyclization of substituted amines or ketones under acidic/basic conditions is widely reported. Key factors include solvent polarity (e.g., dichloromethane for mild conditions), temperature control (20–80°C), and catalyst selection (e.g., NaH for deprotonation) . Recent literature emphasizes optimizing cyclopropane ring formation using cyclopropylamine intermediates under anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural validation requires multi-technique approaches:

- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH2 at δ ~1.2–1.5 ppm) and carbonyl carbons (δ ~170–180 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 155.19 for C8H13NO2) .

- X-ray Crystallography : Resolves stereochemistry and ring puckering (critical for piperidine derivatives) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during cyclopropane formation to control stereochemistry .

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to isolate enantiomers.

- Reaction Monitoring : Track intermediates via in-situ FTIR or LC-MS to minimize racemization .

Q. How should researchers resolve contradictions in reported biological activities of piperidine-2,4-dione derivatives?

- Methodological Answer : Discrepancies often arise from:

- Experimental Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in cancer cells may vary due to culture media composition .

- Structural Analogues : Verify substituent effects (e.g., cyclopropyl vs. phenyl groups altering receptor binding) .

- Computational Validation : Use molecular docking (e.g., MOE2019 software) to reconcile in vitro/in silico activity trends .

Q. What computational strategies predict the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Docking Studies : Target receptors like VEGFR-2 (PDB ID: 2OH4) to assess binding affinity and selectivity .

- ADMET Prediction : Use Discovery Studio 4.0 to evaluate absorption (Caco-2 permeability), hepatotoxicity (CYP450 inhibition), and plasma protein binding .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (classified as Skin Irritant Category 2, H315) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Mechanistic and Analytical Questions

Q. What experimental approaches elucidate the reaction mechanism of this compound formation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via quenching and GC-MS analysis to identify rate-determining steps .

- Isotopic Labeling : Use 13C-labeled precursors to trace cyclopropane ring closure pathways .

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to validate proposed intermediates .

Q. How can researchers differentiate between tautomeric forms of piperidine-2,4-diones in solution?

- Methodological Answer :

- Variable Temperature NMR : Detect keto-enol tautomerism via shifting proton signals (e.g., enol OH at δ ~10–12 ppm) .

- pH-Dependent UV/Vis : Track tautomer ratios by absorbance changes at 250–300 nm .

- Crystallography : Resolve solid-state tautomeric preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.